
6-Bromonicotinaldehyd
Übersicht
Beschreibung
6-Bromonicotinaldehyde (6-BN) is an aldehyde compound with a chemical formula of C7H5BrO. It is a colorless to yellowish liquid with a characteristic aromatic odor. 6-BN is found naturally in certain essential oils, such as orange, lemon, and bergamot. It is also produced synthetically in the laboratory. 6-BN has a variety of applications in scientific research, including its use as a chemical reagent, a biochemical marker, and a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
Synthese von Naturproduktalkaloiden
6-Bromonicotinaldehyd dient als ein wichtiges Zwischenprodukt bei der Synthese von Naturproduktalkaloiden wie Fusarinsäure (FA), die eine Reihe von biologischen Aktivitäten aufweist, darunter herbizide, fungizide und insektizide Eigenschaften . Die Nützlichkeit der Verbindung bei der Synthese von FA unterstreicht ihr Potenzial bei der Entwicklung neuer landwirtschaftlicher Fungizide.
Pharmazeutische Forschung
In pharmakologischen Studien wird this compound zur Synthese verschiedener Verbindungen mit potenziellen medizinischen Anwendungen eingesetzt. Seine Rolle bei der Totalsynthese von FA, das vielfältige pharmakologische Aktivitäten gezeigt hat, unterstreicht seine Bedeutung bei der Entdeckung neuer Medikamente .
Landwirtschaftliche Anwendungen
Die Verbindung ist von entscheidender Bedeutung in der landwirtschaftlichen Forschung, insbesondere bei der Entwicklung neuer Fungizide. Ihr Einsatz bei der Synthese von FA, das eine hemmende Wirkung gegen pflanzenpathogene Pilze gezeigt hat, könnte zur Entwicklung neuartiger Fungizide zur Bekämpfung von Pflanzenkrankheiten führen .
Chemische Synthese
This compound ist ein wertvolles synthetisches Zwischenprodukt in der organischen Chemie. Es wird in Reaktionen wie der Wittig-Reaktion und der Ullmann-Aminierung verwendet, die für den Aufbau komplexer Moleküle für verschiedene industrielle Anwendungen von entscheidender Bedeutung sind .
Materialwissenschaft
Als biochemisches Reagenz wird this compound in der materialwissenschaftlichen Forschung verwendet, um neue Materialien mit spezifischen organischen Eigenschaften zu entwickeln. Seine Rolle als Baustein in der organischen Synthese macht es zu einer vielseitigen Verbindung bei der Herstellung neuer Materialien .
Umweltwirkungen
Obwohl spezifische Studien zu den Umweltwirkungen von this compound begrenzt sind, erfordert sein Einsatz bei der Synthese von Verbindungen mit landwirtschaftlichen Anwendungen die Erforschung seines ökologischen Fußabdrucks. Das Verständnis seines Verhaltens und seines Abbaus in der Umwelt ist für nachhaltige Praktiken von entscheidender Bedeutung .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a direct mode of action on biological targets.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical reactions depending on the specific compounds being synthesized .
Result of Action
As a biochemical reagent and intermediate in chemical synthesis, its primary role may be in facilitating the synthesis of other compounds .
Action Environment
It is known that it should be stored at 4°c under nitrogen, and in solvent, it can be stored at -80°c for 6 months or at -20°c for 1 month .
Eigenschaften
IUPAC Name |
6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472119 | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-06-4 | |
| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-formylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?
A1: 6-Bromonicotinaldehyde serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing 6-bromonicotinaldehyde, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


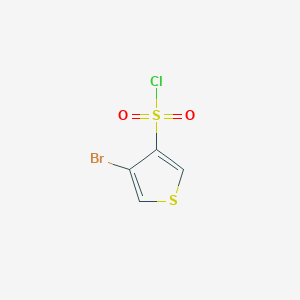
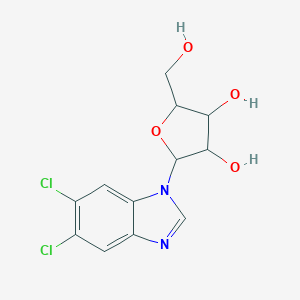

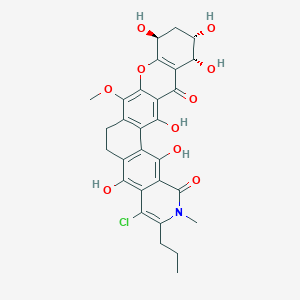
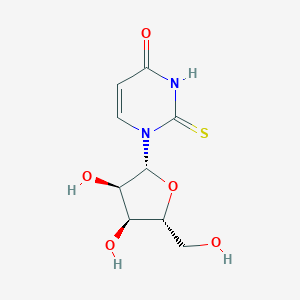
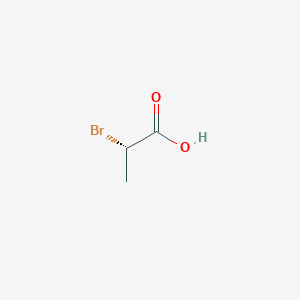
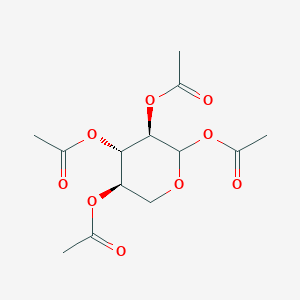
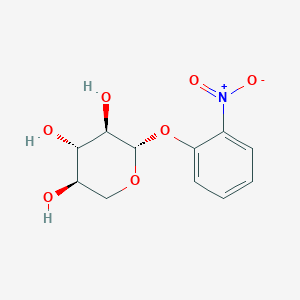
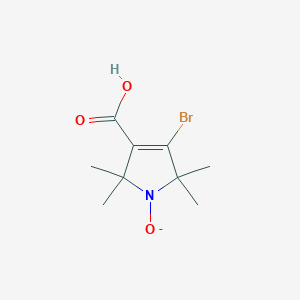
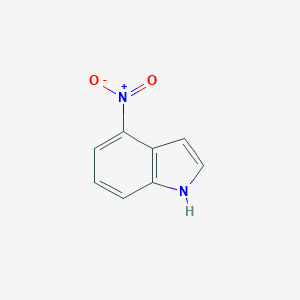
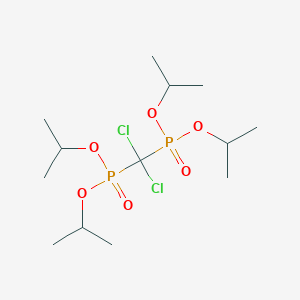
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
